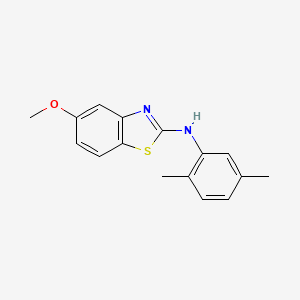

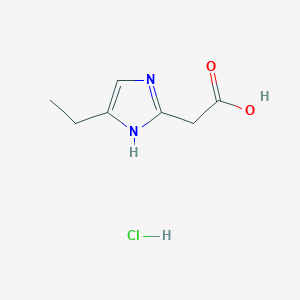

N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine” is a complex organic compound. It contains a benzothiazole ring, which is a type of heterocyclic compound, and an amine group attached to a 2,5-dimethylphenyl group. The presence of the methoxy group indicates that there is an oxygen atom connected to a methyl group in the molecule .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or substitution reactions involving the corresponding amines, phenols, or carboxylic acids .Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system present in the benzothiazole ring. The presence of the amine group could potentially allow for hydrogen bonding .Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For instance, the amine group could participate in acid-base reactions, and the benzothiazole ring could undergo electrophilic aromatic substitution .Applications De Recherche Scientifique

Corrosion Inhibition One notable application of benzothiazole derivatives, which share structural similarities with N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine, is in the field of corrosion inhibition. A study demonstrated the effectiveness of certain 2-phenyl-benzothiazole derivatives, including (4-benzothiazole-2-yl-phenyl)-dimethyl-amine, in enhancing the corrosion resistance of mild steel in acidic environments. The compound showed significant inhibition efficiency, attributed to its adsorption and protective layer formation on the metal surface, following the Langmuir adsorption isotherm model. This application is crucial in industrial settings to prevent material degradation and ensure longevity (Zohreh Salarvand et al., 2017).

Antifungal Activities Another research focus has been on the antifungal properties of benzothiazole derivatives. The antifungal effect of various benzothiazole compounds against fungi like Aspergillus terreus and Aspergillus niger was explored, highlighting the potential of these derivatives as bioactive compounds. This suggests their potential for development into antifungal agents, which is significant for medical and agricultural applications to combat fungal infections and diseases (N. N. Jafar et al., 2017).

Luminescence Sensing Benzothiazole derivatives have also been utilized in the development of luminescent materials. For example, dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks were synthesized and showed potential as fluorescence sensors. These materials demonstrated selective sensitivity to benzaldehyde derivatives, indicating their application in chemical sensing and detection technologies (B. Shi et al., 2015).

Anticancer Research Research into benzimidazole derivatives, closely related to benzothiazoles, has revealed potential anticancer activities. Compounds synthesized in one study exhibited varying degrees of cytotoxicity against cancer cell lines, with one showing moderate effectiveness. This opens avenues for further investigation into benzothiazole derivatives as potential anticancer agents, highlighting the importance of structural modifications to enhance bioactivity (A. El-Shekeil et al., 2012).

Environmental Applications Benzothiazole derivatives have also been explored for environmental applications, such as the removal of pollutants from water. The synthesis of tertiary amine-functionalized adsorption resins demonstrated their efficiency in adsorbing benzophenone-4, a common UV filter in cosmetics that poses environmental risks. This research contributes to the development of more effective and sustainable methods for water purification and pollution control (Xia Zhou et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-10-4-5-11(2)13(8-10)17-16-18-14-9-12(19-3)6-7-15(14)20-16/h4-9H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWNGSXFZZFYEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2=NC3=C(S2)C=CC(=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-3-[methyl(phenyl)amino]propanoic acid](/img/structure/B2581338.png)

![2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]furan](/img/structure/B2581339.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide](/img/structure/B2581341.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclohex-3-enecarboxamide](/img/structure/B2581350.png)

![6-Oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2581352.png)

![1-(2-Fluorobenzyl)-3'-(3-(trifluoromethyl)phenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2581353.png)

![Cyclohex-3-en-1-yl-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2581360.png)

![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2581361.png)